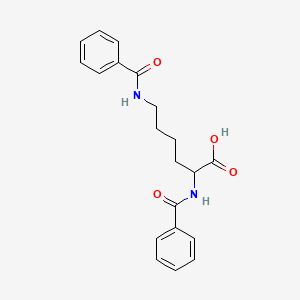

alpha,epsilon-Dibenzoyl-DL-lysine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha,epsilon-Dibenzoyl-DL-lysine typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dibenzoyl derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .

化学反应分析

Types of Reactions: alpha,epsilon-Dibenzoyl-DL-lysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Peptidomimetics Development

Overview : Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of non-canonical amino acids like DBL into peptide sequences can enhance their stability and biological activity.

- Structural Benefits : DBL can induce specific secondary structures in peptides, which is crucial for their biological function. For instance, molecular dynamics simulations have shown that peptides modified with DBL can maintain α-helical structures, which are essential for membrane permeation and biological activity .

- Case Studies : Research has demonstrated that substituting traditional amino acids with DBL or similar compounds can lead to the design of novel peptidomimetics with improved stability against proteolytic degradation. For example, retro-inverso peptides incorporating DBL have shown significant resistance to hydrolysis while retaining bioactivity .

Drug Delivery Systems

Overview : The unique properties of DBL make it a candidate for use in drug delivery systems, particularly in the development of hydrogels and other delivery vehicles.

- Hydrogel Formation : Studies indicate that peptides containing DBL can self-assemble into hydrogels, which are promising for drug delivery applications. The aggregation process is influenced by π–π interactions between aromatic residues in the peptides .

- Targeted Drug Delivery : Incorporating DBL into peptide constructs has been explored for targeting specific receptors like αvβ3 integrin. This approach enhances the specificity and efficacy of drug delivery systems by ensuring that therapeutic agents are delivered directly to target cells .

Biochemical Research Tool

Overview : In proteomics, DBL serves as a biochemical tool for studying protein interactions and modifications.

- Proteomic Applications : As a derivative of lysine, DBL can be used in various proteomic techniques, including labeling and tracking proteins within complex biological systems. Its ability to form stable conjugates with other biomolecules makes it valuable in the study of protein dynamics and interactions .

Chemical Conjugation Strategies

Overview : Recent advancements in chemical conjugation strategies have highlighted the role of compounds like DBL in developing antibody-drug conjugates (ADCs).

- Linker Development : DBL can be utilized as a linker in ADCs, providing stable connections between antibodies and cytotoxic drugs. This application is crucial for enhancing the therapeutic efficacy of antibodies while minimizing side effects .

Summary Table of Applications

作用机制

The mechanism of action of alpha,epsilon-Dibenzoyl-DL-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is mediated through the benzoyl groups, which can form covalent or non-covalent bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .

相似化合物的比较

- alpha,epsilon-Dibenzoyl-L-lysine

- alpha,epsilon-Dibenzoyl-D-lysine

- alpha,epsilon-Dibenzoyl-DL-ornithine

Comparison: alpha,epsilon-Dibenzoyl-DL-lysine is unique due to its specific stereochemistry and the presence of both D- and L-lysine forms. This dual stereochemistry allows it to interact with a broader range of molecular targets compared to its single-stereoisomer counterparts. Additionally, the dibenzoyl groups provide distinct chemical properties that differentiate it from other similar compounds .

生物活性

Alpha,epsilon-Dibenzoyl-DL-lysine (CAS 32513-92-1) is a compound derived from lysine, notable for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 354.41 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 170°C (decomposes)

- Boiling Point : 311.5 ± 32.0 °C at 760 mmHg

These properties suggest that the compound has a stable structure suitable for various biochemical applications .

The biological activity of this compound is primarily linked to its interactions with amino acid transporters and potential anti-inflammatory properties:

Case Studies and Research Findings

Several studies have explored the biological activities of lysine derivatives and their implications for health:

- Study on Antimicrobial Properties : ε-Poly-L-lysine (ε-PL), a related compound, has demonstrated broad-spectrum antimicrobial activity against foodborne pathogens such as Escherichia coli and Listeria innocua. The mechanism involves disruption of bacterial cell membranes and interference with lipid bilayer integrity . Although this compound is not directly studied in this context, its structural characteristics may suggest similar antimicrobial potential.

- Bioavailability Studies : Research on various lysine derivatives indicates that modifications can significantly affect their bioavailability and biological utility. For example, epsilon-N-acetyl-L-lysine was found to have low utilization in mice compared to standard lysine diets. Such findings highlight the importance of structural modifications in determining the effectiveness of lysine derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 354.41 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 170°C (decomposes) |

| Boiling Point | 311.5 ± 32.0 °C at 760 mmHg |

| Biological Activity | Mechanism |

|---|---|

| Amino Acid Transport | Substrate for b0,+ transporter |

| Anti-inflammatory Activity | Potential reduction in IL-8 production |

属性

IUPAC Name |

2,6-dibenzamidohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-18(15-9-3-1-4-10-15)21-14-8-7-13-17(20(25)26)22-19(24)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,21,23)(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWYZPFOTAVDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286480 | |

| Record name | n2,n6-dibenzoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946-96-9 | |

| Record name | NSC46040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2,n6-dibenzoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。